N-hydroxypropyl-N'-(azide-PEG3)-Cy3

CAS No.:

Cat. No.: VC1564003

Molecular Formula: C34H46ClN5O4

Molecular Weight: 624.22

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H46ClN5O4 |

|---|---|

| Molecular Weight | 624.22 |

| IUPAC Name | 3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

| Standard InChI | InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | FWMOZTAIWMVLDC-LNDYIZMVSA-M |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-] |

| Appearance | Solid powder |

Introduction

Chemical Structure and Properties

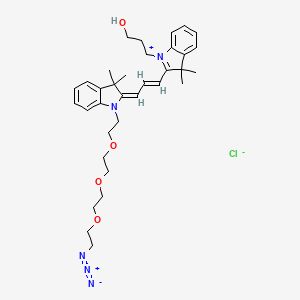

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 represents a significant advancement in fluorescent labeling technology. This compound consists of a Cy3 fluorophore linked to an azide-terminated PEG3 chain, providing both reactivity for bioconjugation and suitable fluorescence properties for detection.

Molecular Composition and Identifiers

The chemical composition of N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is defined by precise structural parameters that determine its functionality. The compound has the molecular formula C34H46ClN5O4 with a molecular weight of 624.22 g/mol. Its complex structure incorporates a cationic indole-based chromophore connected to functional groups that enable specific chemical reactions and bioconjugation capabilities.

The IUPAC name, 3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride, reflects its structural complexity. This systematic nomenclature provides a comprehensive description of the molecular arrangement, highlighting the key functional groups and their spatial relationships.

Table 1: Chemical Identifiers and Properties of N-hydroxypropyl-N'-(azide-PEG3)-Cy3

| Parameter | Value |

|---|---|

| Molecular Formula | C34H46ClN5O4 |

| Molecular Weight | 624.22 g/mol |

| VCID | VC1564003 |

| Purity | >97% |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Standard InChIKey | FWMOZTAIWMVLDC-LNDYIZMVSA-M |

| SMILES | CC1(C2=CC=CC=C2N+CCCO)C.[Cl-] |

Structural Features and Chemical Characteristics

The compound's structure incorporates several key features that contribute to its functionality:

-

The Cy3 fluorophore core, characterized by two indole rings connected by a polymethine bridge, provides the fluorescent properties essential for visualization applications.

-

The hydroxypropyl group (-CCCO) attached to one nitrogen of the indole system offers a point for potential conjugation or interaction with other molecules.

-

The azide-PEG3 linker (CCOCCOCCOCCN=[N+]=[N-]) attached to the other indole nitrogen provides:

-

A hydrophilic PEG spacer that enhances water solubility

-

An azide terminal group that enables click chemistry reactions

-

Sufficient distance between the fluorophore and the reactive group to minimize interference.

-

Applications in Click Chemistry

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is particularly valuable for click chemistry applications, where its azide functionality enables specific and efficient conjugation reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in N-hydroxypropyl-N'-(azide-PEG3)-Cy3 participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages. This reaction represents a cornerstone of click chemistry, characterized by:

-

High specificity and excellent yields

-

Mild reaction conditions compatible with biological systems

-

Formation of stable covalent linkages

-

Minimal side reactions and byproducts

These characteristics make the compound ideal for applications requiring precise labeling and visualization in complex biological environments.

Bioconjugation and Labeling Applications

The combination of an azide group with the Cy3 fluorophore creates a powerful tool for bioconjugation:

-

The azide group can react with alkyne-modified biomolecules including proteins, nucleic acids, and carbohydrates

-

The Cy3 fluorophore provides a means for visualization and tracking of the conjugated biomolecules

-

The PEG3 linker provides spatial separation between the fluorophore and the biomolecule, reducing potential interference with biological function

This versatility allows researchers to label specific biomolecules while maintaining their functional integrity, enabling studies of molecular interactions, localization, and dynamics within biological systems.

Biological Research Applications

The unique combination of properties in N-hydroxypropyl-N'-(azide-PEG3)-Cy3 makes it valuable for diverse biological research applications.

Fluorescence Detection and Imaging

The Cy3 component of the molecule provides excellent fluorescence properties for detection and imaging:

-

Absorption maximum typically around 550 nm and emission maximum around 570 nm

-

Bright fluorescence signal with good photostability

-

Compatibility with common fluorescence microscopy and spectroscopy instrumentation

These properties enable real-time monitoring of biological processes through fluorescence visualization, allowing researchers to track labeled molecules within cells, tissues, or biochemical reactions.

Specific Research Applications

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 has potential applications in several key areas of biological research:

-

Protein-DNA Interaction Studies: The compound can be used to label DNA molecules for investigating their interactions with proteins, offering insights into gene regulation and expression mechanisms .

-

Cell Imaging: The fluorescent properties of the Cy3 moiety make it suitable for visualizing cellular structures and processes when conjugated to appropriate targeting molecules.

-

Drug Delivery Research: The compound can be used to track the delivery and distribution of therapeutic agents in biological systems.

-

Biosensor Development: The click chemistry capability combined with fluorescence properties enables the development of sensitive biosensors for detecting various analytes.

Recent studies have highlighted the efficiency of click chemistry in forming stable bonds, which is crucial for applications like antibody-drug conjugates (ADCs) and imaging. The Cy3 fluorophore allows for real-time monitoring of these processes.

Comparative Analysis with Related Compounds

To better understand the specific advantages of N-hydroxypropyl-N'-(azide-PEG3)-Cy3, it is useful to compare it with related compounds.

Comparison with Cy3B Derivatives

Cy3B represents a structurally related but distinct class of fluorophores with some notable differences:

-

Cy3B is known for its extremely bright fluorescence and high stability, making it valuable for sensitive applications like single-molecule studies .

-

The rigid structure of Cy3B reduces cis-trans isomerization, resulting in higher quantum yield compared to standard Cy3 .

-

While N-hydroxypropyl-N'-(azide-PEG3)-Cy3 has a specific design for click chemistry applications, Cy3B derivatives have been developed with various functional groups for different conjugation strategies .

Comparison with Cy5 Analogues

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 represents a close analogue of our target compound but with a different fluorophore:

Table 2: Comparison of N-hydroxypropyl-N'-(azide-PEG3)-Cy3 and N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

| Property | N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 |

|---|---|---|

| Molecular Weight | 624.22 g/mol | 724.3 g/mol |

| Molecular Formula | C34H46ClN5O4 | C39H54ClN5O6 |

| Excitation/Emission | ~550/570 nm | 649/667 nm |

| Applications | Visible spectrum imaging, protein-DNA interactions | Near-infrared imaging, deeper tissue penetration |

| PEG Linker | PEG3 | PEG2/PEG3 combination |

The key difference lies in the spectral properties, with Cy5 providing longer wavelength excitation and emission that can be advantageous for certain applications, particularly those requiring deeper tissue penetration or multiplexed imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume